molecular formula C18H21Cl2N3 B2620107 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride CAS No. 1049767-54-5

1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride

Cat. No.: B2620107
CAS No.: 1049767-54-5
M. Wt: 350.29
InChI Key: FRCXASDDUDMZLL-UHFFFAOYSA-N
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Description

1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenylpropynyl group and a pyridinyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride typically involves multiple steps:

    Formation of the Phenylpropynyl Intermediate: This step involves the reaction of phenylacetylene with a suitable halogenating agent to form 3-phenyl-2-propynyl halide.

    Substitution Reaction: The 3-phenyl-2-propynyl halide is then reacted with piperazine to form 1-(3-Phenyl-2-propynyl)piperazine.

    Pyridinyl Substitution: The final step involves the substitution of the pyridinyl group onto the piperazine ring, resulting in the formation of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine.

    Formation of Dihydrochloride Salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine: The base compound without the dihydrochloride form.

    1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine hydrochloride: The monohydrochloride form.

    1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine sulfate: A sulfate salt form.

Uniqueness

1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride is unique due to its specific dihydrochloride form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

1-(3-phenylprop-2-ynyl)-4-pyridin-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3.2ClH/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;;/h1-5,7-8,10-11H,12-16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXASDDUDMZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CC2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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